molecular formula C28H21N3O3S B14112086 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14112086
M. Wt: 479.6 g/mol
InChI Key: LCSSLJOHHZUPMD-UHFFFAOYSA-N
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Description

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its quinazoline core, which is a bicyclic structure containing nitrogen atoms, and its unique substituents that contribute to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Addition of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated quinazoline intermediate.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazoline intermediate with a sulfur-containing reagent such as thiourea under appropriate conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinazoline intermediate with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline core or phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, such as protein-ligand binding and cellular signaling pathways.

    Material Science: The compound’s chemical properties may be exploited in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.

    3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the phenoxyphenyl group, which may influence its interaction with molecular targets.

    3-benzyl-4-oxo-N-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide: Contains a methoxy group instead of a phenoxy group, which may alter its chemical reactivity and biological effects.

Uniqueness

The uniqueness of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C28H21N3O3S/c32-26(29-21-12-14-23(15-13-21)34-22-9-5-2-6-10-22)20-11-16-24-25(17-20)30-28(35)31(27(24)33)18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,35)

InChI Key

LCSSLJOHHZUPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S

Origin of Product

United States

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